2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-phenethylacetamide
Description
This compound features a pyrazolo[3,4-d]pyridazin core substituted at position 1 with a 2-methoxyphenyl group, at position 4 with a methyl group, and at position 7 with a thioether-linked acetamide moiety bearing a phenethyl chain. Its molecular formula is inferred as C₂₃H₂₃N₅O₂S (molecular weight ~453.5 g/mol). Key features include:
Properties
IUPAC Name |
2-[1-(2-methoxyphenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanyl-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S/c1-16-18-14-25-28(19-10-6-7-11-20(19)30-2)22(18)23(27-26-16)31-15-21(29)24-13-12-17-8-4-3-5-9-17/h3-11,14H,12-13,15H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGSXJQKDFDGEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NN(C2=C(N=N1)SCC(=O)NCCC3=CC=CC=C3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit acetylcholinesterase (ache), an important enzyme in acetylcholine hydrolysis . This suggests that the compound might also target AChE or similar enzymes.
Biochemical Pathways
The compound might affect the cholinergic transmission pathway. In Alzheimer’s disease, a decrease in cholinergic transmission impairs cognitive functions. Acetylcholine deficiency is important in the development of disease symptoms . By inhibiting AChE, the compound could potentially increase acetylcholine levels, thereby affecting this pathway.
Biological Activity
The compound 2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-phenethylacetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a pyrazolo[3,4-d]pyridazine core and various functional groups, contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its anticancer properties and interactions with key biological targets.
Chemical Structure and Properties
- Molecular Formula : C19H21N5O3S
- Molecular Weight : 399.5 g/mol
- Key Functional Groups : Thioether and acetamide moieties
Biological Activity Overview
Research indicates that compounds structurally similar to this compound exhibit significant biological activities, particularly as inhibitors of cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation and cancer progression. The compound has demonstrated cytotoxic effects against various cancer cell lines.
Cytotoxicity Studies
In vitro studies have shown that this compound exhibits notable cytotoxicity against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15.0 |
| HCT-116 (colon cancer) | 12.5 |
| A549 (lung cancer) | 20.0 |
These values indicate effective inhibition of cell growth, suggesting the compound's potential as an anticancer agent .
Interaction with Cyclin-dependent Kinases (CDKs)
Molecular docking studies have revealed that this compound has a high binding affinity for CDKs. This interaction is crucial for its anticancer activity as it may inhibit the kinase activity necessary for tumor cell proliferation .
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its specific combination of structural features that may confer distinct biological activities compared to other similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine derivatives | Similar heterocyclic core | Anticancer activity; CDK inhibitors |
| Thiazole-based compounds | Contains sulfur in the ring | Antimicrobial and anticancer properties |
| Phenethylamine derivatives | Basic structure similar to acetamide | Neurotransmitter activity; potential antidepressants |
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of derivatives of pyrazolo[3,4-d]pyridazine. For instance, derivatives have shown promising results in inhibiting CDKs and displaying cytotoxicity against various cancer cell lines .
One study highlighted the synthesis of novel compounds based on the pyrazolo core, which were tested for their biological activities. The results indicated that modifications to the thioether group could enhance anticancer properties .
Pharmacokinetic Properties
Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential. Studies are ongoing to assess its absorption, distribution, metabolism, and excretion (ADME) characteristics.
Scientific Research Applications
Anticancer Potential
Research has indicated that compounds similar to 2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-phenethylacetamide exhibit promising anticancer properties. Key findings include:
- Inhibition of Cyclin-Dependent Kinases (CDKs) : The compound has shown significant binding affinity to CDKs, which play a crucial role in cell cycle regulation and cancer progression. Molecular docking studies suggest favorable interactions with the active sites of these enzymes, indicating potential pathways for drug design .
- Cytotoxic Effects : In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with effective inhibition of cell growth indicated by IC50 values .
Structure-Activity Relationship (SAR)
The unique combination of functional groups in this compound may confer distinct biological activities compared to other similar compounds. Notable features influencing activity include:
- Thioether Group : Enhances reactivity and potential interactions with biological targets.
- Acetamide Moiety : Contributes to solubility and bioavailability.
Synthesis and Optimization
The synthesis of this compound typically involves several steps that require careful optimization to achieve high purity and yield. The synthetic pathway may include:
- Formation of the pyrazolo[3,4-d]pyridazine core.
- Introduction of thioether functionality.
- Coupling with phenethylacetamide.
Each step must be optimized for reaction conditions such as temperature, solvent choice, and reaction time to maximize yield .
Pharmacokinetic Properties
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key aspects include:
- Absorption : The presence of hydrophilic groups may enhance solubility.
- Distribution : Lipophilicity from aromatic rings could facilitate membrane permeability.
Comparison with Similar Compounds
Structural and Functional Analysis
- Core Heterocycle :
- Substituent Effects: Phenethyl vs. Electron-Donating vs. Withdrawing Groups: The target’s 2-methoxyphenyl (electron-donating) may stabilize receptor interactions via hydrophobic/π-π effects, contrasting with ’s 4-fluorophenyl (electron-withdrawing), which could alter binding affinity .
- Synthetic Accessibility :
- Yields for analogs range from 44% () to 57% (), suggesting moderate synthetic feasibility for the target compound. Thioether formation (e.g., via nucleophilic substitution) is a critical step, as seen in ’s methodology .
Q & A
Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
The synthesis involves forming the pyrazolo[3,4-d]pyridazine core, introducing the thioether linkage, and attaching the phenethylacetamide group. Key parameters include:
- Temperature : Elevated temperatures (e.g., 80–100°C) for cyclization steps to promote ring closure .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates, while ethanol/water mixtures aid in crystallization .
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) for regioselective substitutions .
- Monitoring : TLC (Rf analysis) and HPLC (retention time matching) ensure reaction progression and purity .
Q. What analytical techniques are critical for confirming the molecular structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR verifies aromatic proton environments and substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peak matching theoretical mass) .
- Elemental Analysis : Confirms C, H, N, S content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in cancer cell lines?
- Molecular Docking : Simulate interactions with kinase domains (e.g., EGFR or VEGFR2) to identify binding pockets influenced by the methoxyphenyl and thioether groups .
- Kinetic Assays : Measure inhibition constants (Ki) using fluorescence-based ATPase assays to quantify enzymatic activity suppression .
- In Vitro Binding Assays : Radiolabeled compound variants (e.g., ³H-labeled) can quantify target affinity in cell lysates .
Q. How should contradictory data on the compound’s bioactivity across studies be resolved?
Contradictions may arise from variations in:
- Purity : Impurities >5% can skew IC₅₀ values; validate via HPLC (>98% purity) .
- Assay Conditions : Compare results under standardized protocols (e.g., 72-hour incubation for cytotoxicity assays) .
- Structural Analogues : Test derivatives (Table 1) to isolate functional group contributions .
Table 1 : Bioactivity Comparison of Structural Analogues
| Compound | Key Modification | IC₅₀ (HL-60 Cells) | Reference |
|---|---|---|---|
| Parent Compound | None | 8.2 µM | |
| 4-Fluorophenyl Derivative | Methoxyphenyl → Fluorophenyl | 12.5 µM | |
| Thioether → Sulfone Derivative | S replaced with SO₂ | >50 µM |
Q. What strategies can enhance the compound’s pharmacokinetic properties for in vivo studies?
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyls) to the phenethylacetamide moiety to improve solubility .
- Prodrug Design : Mask the thioether group as a disulfide to enhance metabolic stability .
- Structure-Activity Relationship (SAR) : Systematically modify the pyridazine ring’s methyl group to balance potency and bioavailability .
Q. How can researchers assess the environmental impact or degradation pathways of this compound?
- Photodegradation Studies : Expose the compound to UV light (254 nm) and analyze breakdown products via LC-MS .
- Ecotoxicology Assays : Test acute toxicity in Daphnia magna (LC₅₀) and algal growth inhibition .
- Soil/Water Half-Life : Use ¹⁴C-labeled compound to track degradation in simulated ecosystems .
Methodological Notes
- Data Contradictions : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) .
- Advanced Synthesis : Microwave-assisted synthesis reduces reaction times for cyclization steps (20 minutes vs. 12 hours) .
- Toxicology : Prioritize Ames tests for mutagenicity before advancing to mammalian models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
